molecular formula C5H4ClN B048278 3-Chloropyridine CAS No. 626-60-8

3-Chloropyridine

Cat. No. B048278
CAS RN: 626-60-8
M. Wt: 113.54 g/mol
InChI Key: PWRBCZZQRRPXAB-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a solution of TMEDA (660 uL, 2.58 mmol) in ether (20 mL) at −78° C. was added a solution of n-butyl lithium in ether (2.5 M, 1.76 mL, 4.40 mmol). After 30 minutes at −78° C., 3-chloropyridine (419 uL, 4.40 mmol) was added. After another 2 hours at −78° C., DMF (375 uL, 4.84 mmol) was added. After a further 2 hours at −78° C., the reaction was quenched with saturated aqueous NaHCO3 (20 mL), extracted with ether (4×15 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the crude oil. Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1) afforded the title compound as a crystalline solid (168 mg, 27%). 1H NMR (CDCl3) 7.45 (dd, 1H, J=8.3, 4.4 Hz), 7.83 (dd, 1H, J=4.8, 1.4 Hz), 8.70 (dd, 1H, J=4.8, 1.5 Hz), 10.28 (s, 1H).
Name
Quantity
660 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 mL
Type
solvent
Reaction Step One
Quantity
419 μL
Type
reactant
Reaction Step Two
Name
Quantity
375 μL
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.C([Li])CCC.[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.CN([CH:24]=[O:25])C>CCOCC>[Cl:14][C:15]1[C:16]([CH:24]=[O:25])=[N:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
660 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.76 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
419 μL
Type
reactant
Smiles
ClC=1C=NC=CC1
Step Three
Name
Quantity
375 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 2 hours at −78° C.
Duration
2 h
WAIT
Type
WAIT
Details
After a further 2 hours at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NaHCO3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.